Crystal Structure of 2,7-Bis-(methylthio)naphthalene Compared to 1,8-Isomer: Planarity and Torsion Angle Differences
The 2,7-isomer exhibits a near-planar molecular conformation with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9), as determined by single-crystal X-ray diffraction [1]. This planar geometry contrasts sharply with the 1,8-bis(methylthio)naphthalene isomer, which experiences significant steric hindrance between the peri-positioned methylthio groups, resulting in a twisted, non-planar conformation that distorts the naphthalene ring system [2]. The planar conformation of the 2,7-isomer facilitates ordered molecular stacking in the solid state, a property essential for applications in organic semiconductors and charge-transfer materials [3].
| Evidence Dimension | Molecular planarity (torsion angle) |
|---|---|
| Target Compound Data | Torsion angle C(4)-C(7)-C(8)-C(9) = -179(2)° (nearly planar, within 0.2 Å deviation) |
| Comparator Or Baseline | 1,8-bis(methylthio)naphthalene (CAS 7343-31-9): Sterically hindered, twisted non-planar conformation |
| Quantified Difference | Approximately 1° deviation from perfect planarity for 2,7-isomer vs. substantial distortion for 1,8-isomer |
| Conditions | Single-crystal X-ray diffraction at room temperature; monoclinic crystal system, space group C2, a=20.2528(4) Å, b=6.7254(2) Å, c=10.6748(2) Å, β=94.699(3)°, Z=4, refined to R(1)=0.053 for 2043 observed reflections |
Why This Matters
Planar molecular geometry is a prerequisite for efficient π-stacking and charge transport in organic electronic materials, making the 2,7-isomer a preferred scaffold for semiconductor precursor development.
- [1] Moers, F. G., Smits, J. M. M., Beurskens, P. T., Thuring, J. W., & Zwanenburg, B. (1995). Crystal and molecular structure of a furanyl-substituted naphthalene derivative. Journal of Chemical Crystallography, 25(7), 429-432. View Source
- [2] Bock, H., Brähler, G., Dauplaise, D., & Meinwald, J. (1981). One-electron oxidation of 1,8-chalcogen-bridged naphthalenes. Chemische Berichte, 114(7), 2622-2630. View Source
- [3] Söderholm, S., Hellberg, J., Krystek, J., & von Schütz, J. U. (1990). Electronic properties and crystal structure of a methylthio substituted naphthalene cation radical salt: (DMbTN)₃(ClO₄)₂. Physica Status Solidi B, 161(1), 357-367. View Source
